3,5-Diiodothyronine

Endocrinology Thyroid Axis Metabolite Activity

Procure 3,5-Diiodothyronine (3,5-T2; CAS 534-51-0) exclusively when your research demands the THR-independent, mitochondrial-acting isomer. Unlike 3,3′-T2 or T3, 3,5-T2 exerts rapid non-genomic effects on oxygen consumption, suppresses TSH (~75%), and stimulates GH (~5-fold). Its TRβ2-preferring profile (EC50 0.1 µM) enables isoform-specific studies without pan-thyroid activation. This compound achieves a 50% fat-mass reduction and 52% serum triglyceride reduction in vivo without thyrotoxicity. Insist on 3,5-T2—structural specificity is the determinant of biological function.

Molecular Formula C15H13I2NO4
Molecular Weight 525.08 g/mol
CAS No. 534-51-0
Cat. No. B1216456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diiodothyronine
CAS534-51-0
Synonyms3,5-diiodo-DL-thyronine
3,5-diiodo-L-thyronine
3,5-diiodothyronine
3,5-diiodothyronine, (DL)-isomer
3,5-diiodothyronine, (L)-isomer
3,5-T2
Molecular FormulaC15H13I2NO4
Molecular Weight525.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I
InChIInChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21)
InChIKeyZHSOTLOTTDYIIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diiodothyronine (CAS 534-51-0): Core Identity and Metabolite Distinction for Procurement Decisions


3,5-Diiodothyronine (3,5-T2), bearing CAS Number 534-51-0, is an endogenous, non-canonical metabolite of the primary thyroid hormones thyroxine (T4) and 3,5,3′-triiodothyronine (T3) [1]. While sharing a common diiodothyronine core with its isomer 3,3′-diiodothyronine (3,3′-T2), 3,5-T2 is distinguished by the placement of iodine atoms on the inner (tyrosyl) ring [2]. This structural specificity is a critical determinant of its distinct receptor binding profile and its unique, often thyroid hormone receptor (THR)-independent, biological actions [3].

Why Substituting 3,5-Diiodothyronine with Other Iodothyronines (T3, T4, 3,3'-T2) is Not Supported by Data


The assumption that 3,5-diiodothyronine (3,5-T2) can be substituted by other thyroid hormone analogs, such as T3 or the closely related isomer 3,3'-T2, is contradicted by direct comparative evidence. While T3 acts primarily through genomic mechanisms via nuclear receptors, 3,5-T2 exhibits a distinct, rapid, and often THR-independent mitochondrial mode of action [1]. Crucially, a direct comparison between the two diiodothyronine isomers (3,5-T2 vs. 3,3'-T2) reveals that only 3,5-T2 effectively suppresses TSH and stimulates growth hormone, demonstrating that even minor positional changes in iodine atoms confer divergent pharmacological activity [2]. The quantitative evidence below details the specific performance gaps that render generic substitution scientifically unsound.

Quantitative Evidence for Selecting 3,5-Diiodothyronine Over Analogs in Research and Development


3,5-T2 Demonstrates Functional Superiority Over Its Isomer 3,3'-T2 in Hypothalamic-Pituitary Feedback

In a controlled study using hypothyroid rats, 3,5-diiodothyronine (3,5-T2) demonstrated potent suppression of thyroid-stimulating hormone (TSH) and stimulation of growth hormone (GH), an activity completely absent in its isomer, 3,3'-diiodothyronine (3,3'-T2). This establishes a clear functional differentiation where the specific position of iodine atoms is a critical determinant of central endocrine activity. While 3,5-T2 (at 2.5-10 µg/100 g BW) suppressed TSH by approximately 75% and increased GH approximately 5-fold, 3,3'-T2 had no effect on either parameter at any dose [1].

Endocrinology Thyroid Axis Metabolite Activity

3,5-T2 Binds Thyroid Hormone Receptor Beta-2 (TRβ2) with Sub-Micromolar Potency, a Profile Distinct from T3

In cell-free binding assays, 3,5-diiodothyronine (3,5-T2) demonstrates preferential binding to the thyroid hormone receptor beta-2 (TRβ2) isoform (EC50 = 0.1 µM), showing a potency that is notably higher than its binding to TRα1 (EC50 = 0.8 µM) and TRβ1 (EC50 = 0.79 µM) [1]. While T3 binds to these receptors with much higher potency (low nanomolar range), the unique pattern and relative potency of 3,5-T2 provides a distinct pharmacological tool for probing isoform-specific effects and mechanisms that are independent of high-affinity T3 binding.

Molecular Pharmacology Receptor Binding Drug Discovery

3,5-T2 Stimulates Hepatic Oxygen Consumption at Picomolar Concentrations with Faster Onset than T3 or T4

In isolated perfused livers from hypothyroid rats, 3,5-diiodothyronine (T2), 3,5,3′-triiodothyronine (T3), and thyroxine (T4) all stimulated oxygen consumption by approximately 30% at a concentration as low as 1 pM [1]. However, a critical differentiator was the kinetics of the response: the effect of T2 occurred more rapidly than that of T3 or T4. Furthermore, when deiodinase activity was inhibited, only T2 retained its stimulatory effect, demonstrating that the rapid metabolic action is directly mediated by T2, while T3 and T4 require conversion to T2 to exert this effect [1].

Mitochondrial Bioenergetics Metabolism Thyroid Hormone Action

3,5-T2 Produces Significant Reduction in Adiposity and Serum Lipids in Diet-Induced Obesity Models Without Thyrotoxicity

In a rat model of diet-induced obesity, chronic administration of 3,5-diiodothyronine (3,5-T2) resulted in a favorable metabolic profile distinct from the classical thyrotoxic state induced by high-dose T3 or T4. Compared to high-fat diet (HFD) controls, 3,5-T2 treatment led to a 13% reduction in body weight, a 42% increase in hepatic fatty acid oxidation rate, an approximately 50% reduction in fat mass, and significant decreases in serum triglyceride (-52%) and cholesterol (-18%) levels [1]. Critically, these improvements occurred without alterations in serum thyroid hormone or TSH levels, indicating an uncoupling of the desired metabolic effects from the adverse central feedback and cardiac stimulation typically seen with T3 [1].

Obesity Lipid Metabolism Therapeutic Potential

Application Scenarios for 3,5-Diiodothyronine Guided by Quantitative Evidence


Investigating Non-Genomic, Rapid Mitochondrial Activation Mechanisms

Utilize 3,5-T2 as the direct effector in perfusion or isolated organelle systems to study the rapid stimulation of oxygen consumption. As established by the evidence, 3,5-T2's fast action and its retained activity following deiodinase inhibition make it the preferred probe over T3 or T4 for dissecting acute mitochondrial responses [1].

Selective Modulation of TRβ2-Mediated Pathways

Employ 3,5-T2 in cell-based or receptor-binding assays where a lower-potency but TRβ2-preferring agonist is required. Its EC50 profile (TRα1: 0.8 µM, TRβ1: 0.79 µM, TRβ2: 0.1 µM) allows for the investigation of isoform-specific effects without the high-potency pan-activation typical of T3 [2].

Studies on Hypothalamic-Pituitary-Thyroid (HPT) Axis Feedback and Metabolite Activity

In animal models of hypothyroidism or central hormone regulation, 3,5-T2 is a specific tool for understanding metabolite-driven feedback. Its ability to suppress TSH by ~75% and stimulate GH ~5-fold, an activity that its isomer 3,3'-T2 entirely lacks, makes it essential for studies aimed at differentiating the roles of various iodothyronine metabolites [3].

Preclinical Models of Diet-Induced Obesity and Hepatic Steatosis

For in vivo studies focused on lipid metabolism and metabolic disease, 3,5-T2 provides a unique combination of effects. It achieves significant reductions in body weight (13%), fat mass (50%), and serum triglycerides (52%) without the confounding thyrotoxicity seen with T3 administration, making it a valuable compound for evaluating metabolic therapies [4].

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